5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Description

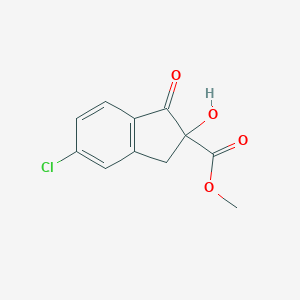

Chemical Structure and Properties 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS: 144172-24-7) is a bicyclic ketone derivative with the molecular formula C₁₁H₉ClO₄ and a molecular weight of 240.64 g/mol . Its structure features a chlorinated indanone backbone with a hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) group at the 2-position. Key physical properties include a melting point of 160.1–162.3°C and a specific optical rotation of [α]²⁰D = +108.8° (10 g/L in CHCl₃) for the (S)-enantiomer, which is critical for its biological activity .

Synthesis and Applications The compound is synthesized via asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone using cinchonine as a chiral catalyst and cumyl hydroperoxide (CHP) as an oxidant. Optimal conditions yield 82% product with 92% enantiomeric excess (ee) . It serves as a key intermediate in producing indoxacarb, a chiral insecticide targeting lepidopteran pests .

Propriétés

IUPAC Name |

methyl 6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c1-16-10(14)11(15)5-6-4-7(12)2-3-8(6)9(11)13/h2-4,15H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNGKAPNQHDQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450537 | |

| Record name | Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144172-24-7 | |

| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144172-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Vanadyl Acetylacetonate (VO(acac)₂) Complexation

In a nitrogen-protected environment, (1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine (L) forms a complex with VO(acac)₂. This catalytic system facilitates the hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone at 0–70°C over 4 hours, yielding (S)-5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone with an ee% exceeding 90%. The molar ratios of substrate:catalyst:oxidizer are critical, typically maintained at 1:0.05–0.15:1.1–1.5.

Key Advantages:

-

Cost-effectiveness : VO(acac)₂ is commercially available and inexpensive.

-

Mild Conditions : Reactions proceed at ambient to moderately elevated temperatures.

-

Scalability : Simplified post-processing (e.g., filtration and recrystallization) enables industrial application.

Precursor-Based Synthesis via Cyclization

Alternative routes focus on constructing the indanone backbone before introducing functional groups.

From 3-Chlorobenzaldehyde

A two-step process begins with the oxidation of 3-chlorobenzaldehyde to 3-chlorophenylpropionic acid using malonate derivatives (e.g., diethyl malonate). Subsequent cyclization under acidic conditions yields 5-chloro-1-indanone, which is then methoxycarbonylated.

From 1-(4-Chlorophenyl)-2-Propene-1-One

Hydrogen chloride gas is introduced into a toluene solution of 1-(4-chlorophenyl)-2-propene-1-one at -5–10°C under high pressure (0.2–0.25 MPa). After 4 hours, the intermediate is neutralized with NaOH, yielding 5-chloro-1-indanone with 95.1% purity. Methoxycarbonylation via dimethyl carbonate (DMC) completes the synthesis.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | -5°C to 10°C |

| Pressure | 0.2–0.25 MPa |

| Solvent | Toluene |

| Yield | 95.1% |

Catalytic Asymmetric Hydroxylation with Organocatalysts

Cinchona Alkaloid-Catalyzed Hydroxylation

Cinchonine and cumene hydroperoxide (CHP) form a catalytic system in dichloromethane (CH₂Cl₂) at room temperature. Over 5 hours, this method achieves an 82% yield and 92% ee. Recrystallization in ethyl acetate replaces column chromatography, streamlining purification.

Optimization Insights:

-

Solvent Selection : CH₂Cl₂ outperforms polar solvents like THF.

Comparative Analysis of Methods

Yield and Enantioselectivity

Analyse Des Réactions Chimiques

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone undergoes various chemical reactions, including :

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Applications De Recherche Scientifique

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is an organic compound that has gained attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores its synthesis, biological properties, and potential applications, supported by data tables and documented case studies.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 254.67 g/mol. Its structure features a chloro group, a hydroxyl group, and a methoxycarbonyl moiety attached to the indanone core. The synthesis of this compound can be accomplished through several methods, with notable improvements in yield reported through optimized reaction conditions. For instance, a method using sodium hydride in dimethyl carbonate has achieved yields up to 88% under mild conditions .

Synthesis Methods Comparison

| Method | Conditions | Yield (%) |

|---|---|---|

| Method I | NaH in DMC, Reflux | 76 |

| Method II | NaH in THF, Reflux | 67 |

| Method III | NaH in DMF, Room Temp | Unclear |

| Improved Method | NaH in DMC:DMF (1:1), Room Temp | 88 |

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules and hydroxy-chlorinated aromatic ketones. It is utilized in the preparation of other biologically active compounds .

Biology

In biological research, this compound acts as a precursor for synthesizing various biologically active derivatives. Its structural features allow it to interact effectively with biological targets .

Medicine

The compound exhibits significant potential in medicinal chemistry due to its various biological activities:

- Antiviral and Antibacterial Properties : Research indicates that indanones, including this compound, possess potent antiviral and antibacterial activities against various strains .

- Anticancer Activity : Studies have shown that derivatives of indanones can inhibit cell proliferation in cancer models. For example, certain derivatives demonstrated IC50 values in the nanomolar range against cancer cell lines .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, suggesting potential benefits in treating conditions characterized by excessive inflammation .

Agriculture

In agricultural applications, this compound is being explored as an insecticide and fungicide. Its effectiveness against pests makes it a candidate for developing new agricultural chemicals .

Anticancer Studies

A study demonstrated that specific indanone derivatives exhibited significant antiproliferative effects against cancer cell lines. These findings suggest that this compound may have similar properties warranting further investigation .

Antimicrobial Activity

Preliminary studies have indicated that this compound has substantial antimicrobial activity against various bacterial strains and fungal spores. This positions it as a potential lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Research into neurodegenerative diseases has highlighted the potential of indanones as therapeutic agents due to their ability to inhibit cholinesterases and amyloid beta aggregation. This suggests avenues for developing treatments for Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analogues in the Hydroxyacetophenone Family

The compound shares structural similarities with hydroxyacetophenones, particularly in the positioning of hydroxyl and carbonyl groups. Below is a comparative analysis (Table 1):

Table 1: Comparison with Hydroxyacetophenones

Key Observations :

- Substituent Positioning: The target compound’s chlorine at C5 and methoxycarbonyl at C2 distinguish it from other hydroxyacetophenones, which typically have simpler substituents like -OCH₃ or -CH₂OH .

- Biological Relevance: Unlike its analogues, the target compound’s stereochemistry (92% ee) is crucial for insecticidal activity, whereas other hydroxyacetophenones lack documented enantioselective applications .

Comparison with Methoxylated Indanones

Methoxylated indanones, such as 5-methoxy-1-indanone and 6-methoxy-1-indanone, differ in functional groups and applications (Table 2):

Table 2: Comparison with Methoxylated Indanones

Key Differences :

- Functional Groups: The target compound’s chlorine and methoxycarbonyl groups enhance its steric and electronic complexity compared to simpler methoxylated indanones.

- Synthetic Utility: Methoxylated indanones are primarily intermediates in organic synthesis, whereas the target compound is optimized for enantioselective biocidal activity .

Activité Biologique

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (C11H9ClO4) is a compound that belongs to the indanone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Synthesis

The chemical structure of this compound features a chloro group, a hydroxyl group, and a methoxycarbonyl moiety attached to the indanone core. The synthesis of this compound can be achieved through several methods, with notable improvements in yield reported through optimized reaction conditions. For instance, a recent method using sodium hydride in dimethyl carbonate has yielded up to 88% efficiency under mild conditions .

Antiviral and Antibacterial Properties

Research indicates that 1-indanones, including this compound, exhibit potent antiviral and antibacterial activities. The compound has shown effectiveness against various viral strains and bacteria, suggesting its potential as a lead compound for developing new antiviral drugs .

Anticancer Activity

The anticancer potential of this compound has been highlighted in studies examining its effects on cancer cell lines. For example, derivatives of indanones have been tested for their ability to inhibit cell proliferation in various cancer models. These studies suggest that this compound may possess similar properties, warranting further investigation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Compounds in the indanone class are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

The mechanism through which this compound exerts its biological effects is thought to involve interactions with specific molecular targets. The presence of the hydroxyl and methoxycarbonyl groups may facilitate binding to receptors or enzymes involved in key biological pathways, thereby influencing cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related indanones:

- Anticancer Studies : A study demonstrated that certain indanone derivatives exhibited IC50 values in the nanomolar range against cancer cell lines, indicating potent antiproliferative effects .

- Antimicrobial Activity : Preliminary studies have shown that this compound has significant antimicrobial activity against fungal spores and bacterial strains .

- Neuroprotective Effects : Research into neurodegenerative diseases suggests that indanones could serve as potential therapeutic agents due to their ability to inhibit cholinesterases and amyloid beta aggregation .

Applications in Agriculture

In addition to its medicinal applications, this compound is being explored for use as an insecticide and fungicide . Its structural features allow it to interact effectively with biological targets in pests, making it a candidate for developing new agricultural chemicals .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Effective against various viral strains; potential for drug development |

| Antibacterial | Inhibitory effects on bacterial growth; promising for antibiotic research |

| Anticancer | Potent antiproliferative effects on cancer cell lines |

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic applications |

| Agricultural Use | Potential as insecticide/fungicide due to biological activity |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, and how do reaction conditions influence enantiomeric excess (ee)?

- The compound is synthesized via asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone using chiral catalysts like cinchonine. Critical parameters include:

- Solvent polarity : Dichloromethane (CH₂Cl₂) enhances reaction efficiency and ee values compared to polar aprotic solvents.

- Oxidant : Cumyl hydroperoxide (CHP) is preferred over other peroxides due to its compatibility with the catalyst system.

- Catalyst-to-substrate ratio : A ratio of 1:0.2 (substrate:cinchonine) optimizes yield (≥82%) and ee (up to 92%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Spectroscopic techniques :

- FTIR : Confirms hydroxyl (-OH) and carbonyl (C=O) functional groups.

- ¹H/¹³C NMR : Assigns protons and carbons in the indanone scaffold, with characteristic shifts for Cl and methoxycarbonyl substituents.

- Mass spectrometry (MS) : Validates molecular weight (C₁₁H₉ClO₄, MW 240.64) .

Q. What are the primary applications of this compound in biomedical research?

- It is a critical intermediate for synthesizing indoxacarb , a chiral insecticide targeting sodium channels in pests .

- Derivatives show potential in developing anticonvulsants, anticholinergics, and antitumor agents (e.g., diarylsulfonylureas) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Hazard classification : Acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory sensitization .

- Protective measures : Use N95 masks, gloves, and eye protection. Store in combustible solids storage (code 11) away from oxidizers .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

- Density Functional Theory (DFT) : Models the transition state of asymmetric hydroxylation to predict stereochemical outcomes.

- Molecular docking : Screens chiral catalysts (e.g., cinchona alkaloids) for binding affinity with the substrate .

- Solvent effects : Simulates solvent polarity’s impact on reaction kinetics and ee values .

Q. What methodologies resolve contradictions in reported yields or ee values across studies?

- Design of Experiments (DoE) : Systematically varies parameters (e.g., oxidant stoichiometry, temperature) to identify critical factors.

- Statistical analysis : Uses ANOVA to distinguish significant variables and validate reproducibility .

- Cross-validation : Replicates conditions from conflicting studies to isolate sources of discrepancy (e.g., trace impurities, moisture sensitivity) .

Q. How do substituent modifications influence the pharmacological activity of indanone derivatives?

- Structure-Activity Relationship (SAR) studies :

- Electron-withdrawing groups (e.g., Cl) enhance metabolic stability and target binding.

- Methoxycarbonyl groups improve solubility and bioavailability .

Q. What advanced crystallization techniques improve enantiomeric purity for scale-up?

- Chiral resolution : Employs diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives).

- Preferential crystallization : Leverages differences in crystal lattice energy between enantiomers in ethyl acetate .

- Process Analytical Technology (PAT) : Monitors crystallization in real-time using Raman spectroscopy to ensure consistent ee ≥90% .

Methodological Guidance

- For asymmetric synthesis : Prioritize CH₂Cl₂ as solvent and CHP as oxidant to maximize yield and ee .

- For structural characterization : Combine NMR (¹H/¹³C) with X-ray crystallography to resolve stereochemical ambiguities .

- For toxicity studies : Use OECD Guideline 423 for acute oral toxicity testing, noting the compound’s LD₅₀ (oral, rat) >300 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.